molecular formula C19H18N2O3 B12933791 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate

Cat. No.: B12933791
M. Wt: 322.4 g/mol
InChI Key: IMSBITYTPOSDCV-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with a suitable reagent to form the oxadiazole ring . The final step involves esterification with butyl alcohol to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the cyclization and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate apart is its unique combination of the oxadiazole ring and the benzoate ester, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate

InChI

InChI=1S/C19H18N2O3/c1-2-14(13-23-19(22)16-11-7-4-8-12-16)17-20-21-18(24-17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3

InChI Key

IMSBITYTPOSDCV-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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